

An In-depth Technical Guide to the Physicochemical Properties of Penicillin G

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Compound of Interest

Compound Name: Anti-infective agent 7

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the anti-infective agent Penicillin G (also known as Benzylpenicillin). The information presented herein is intended to support research, development, and formulation activities by providing key data, detailed experimental methodologies, and a visualization of its mechanism of action.

Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of Penicillin G.

Table 1: General Physicochemical Properties of Penicillin G

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₁₈ N ₂ O ₄ S	[1]
Molecular Weight	334.39 g/mol	[1]
Appearance	White or almost white crystalline powder	[2] [3] [4]
Melting Point	214-217 °C (with decomposition)	[1]

Table 2: Solubility and Partitioning Characteristics of Penicillin G

Property	Value	Conditions	Source(s)
Water Solubility	Freely soluble (Potassium salt)	-	[2][5]
Slightly soluble (Procaine salt)	-	[3]	
pKa	~2.75	-	
LogP (n-octanol/water)	1.83	-	

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of Penicillin G, based on established international guidelines.

Determination of Melting Point (Capillary Method)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 102.[6][7][8][9]

Apparatus:

- Melting point apparatus with a heating block and a calibrated thermometer or temperature probe.[10][11]
- Glass capillary tubes, sealed at one end.[10][11][12]

Procedure:

- Sample Preparation: A small amount of finely powdered, dry Penicillin G is introduced into a capillary tube. The tube is then tapped gently to pack the sample to a height of 2-3 mm.[10][11][12]

- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[\[10\]](#)[\[11\]](#)
- Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[\[10\]](#)[\[12\]](#) A preliminary, faster heating rate can be used to determine the approximate melting range.[\[12\]](#)
- Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle disappears is recorded as the completion of melting.[\[13\]](#)
- Reporting: The melting point is reported as a range between the onset and completion of melting.[\[6\]](#)[\[13\]](#)

Determination of Water Solubility (Flask Method)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105, for substances with solubility above 10^{-2} g/L.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Apparatus:

- Constant temperature water bath or shaker.
- Analytical balance.
- Volumetric flasks.
- Centrifuge.
- A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC).

Procedure:

- Equilibration: An excess amount of Penicillin G is added to a known volume of water in a flask.
- Agitation: The flask is agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) until equilibrium is reached. A preliminary test can determine the necessary time for saturation.

[18]

- Phase Separation: The saturated solution is centrifuged to separate the undissolved solid.
- Quantification: A known volume of the clear supernatant is carefully removed and its concentration is determined using a validated analytical method, such as UV-Vis spectrophotometry at a specific wavelength.[19][20][21] A standard calibration curve should be prepared.[19][20]
- Calculation: The water solubility is calculated as the average concentration from at least three replicate determinations.

Determination of Partition Coefficient (n-octanol/water): Shake Flask Method

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 107.[22][23][24][25][26]

Apparatus:

- Mechanical shaker.
- Centrifuge.
- Volumetric glassware.
- Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

- Preparation of Phases: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.
- Test Substance Addition: A small, accurately weighed amount of Penicillin G is dissolved in the appropriate phase (usually the one in which it is more soluble).
- Partitioning: A known volume of the solution is added to a known volume of the other phase in a vessel. The vessel is then shaken at a constant temperature until equilibrium is reached.

- Phase Separation: The two phases are separated by centrifugation.
- Quantification: The concentration of Penicillin G in each phase is determined using a suitable analytical method.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of Penicillin G in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value. The experiment should be performed in triplicate with different volume ratios of the two phases.[\[25\]](#)

Determination of pKa (Potentiometric Titration)

This protocol is based on standard potentiometric titration methods for determining the dissociation constant of weak acids.[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)

Apparatus:

- Calibrated pH meter with a glass electrode.[\[27\]](#)
- Burette.
- Magnetic stirrer.
- Beaker.

Procedure:

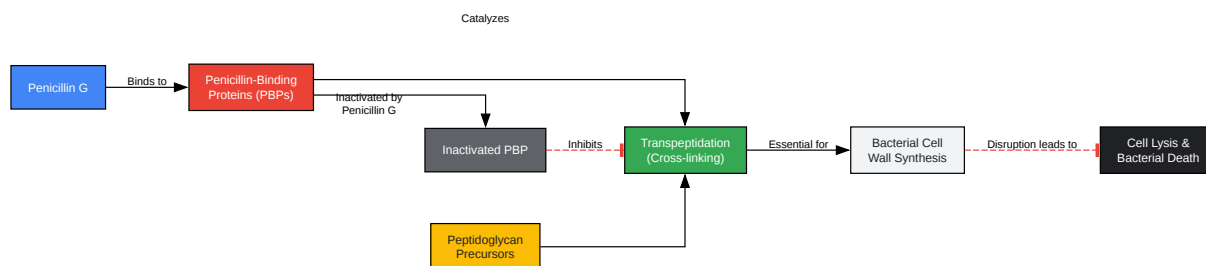
- Sample Preparation: A known concentration of Penicillin G is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture). The solution is made acidic (e.g., pH 1.8-2.0) with a strong acid like HCl.[\[27\]](#)[\[29\]](#)
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, known increments.[\[27\]](#)[\[28\]](#)[\[29\]](#)
- pH Measurement: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[\[27\]](#)[\[29\]](#)

- **Data Analysis:** A titration curve is constructed by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve.
- **pKa Calculation:** The pKa is determined from the pH at the half-equivalence point. The experiment should be repeated at least three times to ensure accuracy.[\[27\]](#)

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Penicillin G exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The key steps in this process are outlined below and visualized in the accompanying diagram.

- **Target Identification:** The primary targets of Penicillin G are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.
- **Inhibition of Transpeptidation:** Penicillin G's β -lactam ring mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows it to bind to the active site of PBPs, specifically the transpeptidase domain.
- **Covalent Modification:** The strained β -lactam ring opens and forms a stable, covalent acyl-enzyme intermediate with a serine residue in the PBP active site. This inactivates the enzyme.
- **Disruption of Cell Wall Synthesis:** The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, which is crucial for the structural integrity of the bacterial cell wall.
- **Cell Lysis:** The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.



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Penicillin G inhibits bacterial cell wall synthesis.

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